molecular formula C14H15NO2 B11880768 8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one

8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one

Cat. No.: B11880768
M. Wt: 229.27 g/mol
InChI Key: XQCVPLGVTDEFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is a complex organic compound that belongs to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.

    6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Investigated for their necroptosis inhibitory properties.

Uniqueness

8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is unique due to its specific structural features and the resulting biological activities. Its distinct chemical structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

6-propanoyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one

InChI

InChI=1S/C14H15NO2/c1-2-12(16)11-7-9-3-4-13(17)15-6-5-10(8-11)14(9)15/h7-8H,2-6H2,1H3

InChI Key

XQCVPLGVTDEFEV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.